Cas no 107411-49-4 (1-[4-(3-methylbutoxy)phenyl]ethan-1-amine)
1-[4-(3-methylbutoxy)phenyl]ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine
- Z278080298
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- Inchi: 1S/C13H21NO/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11H,8-9,14H2,1-3H3
- InChI Key: BXDVYYXCTVFKDC-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)C(C)N)CCC(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 162
- XLogP3: 2.8
- Topological Polar Surface Area: 35.2
1-[4-(3-methylbutoxy)phenyl]ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-61841-0.05g |
1-[4-(3-methylbutoxy)phenyl]ethan-1-amine |
107411-49-4 | 85.0% | 0.05g |
$53.0 | 2025-02-20 | |
| Enamine | EN300-61841-0.1g |
1-[4-(3-methylbutoxy)phenyl]ethan-1-amine |
107411-49-4 | 85.0% | 0.1g |
$83.0 | 2025-02-20 | |
| Enamine | EN300-61841-0.25g |
1-[4-(3-methylbutoxy)phenyl]ethan-1-amine |
107411-49-4 | 85.0% | 0.25g |
$116.0 | 2025-02-20 | |
| Enamine | EN300-61841-0.5g |
1-[4-(3-methylbutoxy)phenyl]ethan-1-amine |
107411-49-4 | 85.0% | 0.5g |
$218.0 | 2025-02-20 | |
| Enamine | EN300-61841-1.0g |
1-[4-(3-methylbutoxy)phenyl]ethan-1-amine |
107411-49-4 | 85.0% | 1.0g |
$314.0 | 2025-02-20 | |
| Enamine | EN300-61841-2.5g |
1-[4-(3-methylbutoxy)phenyl]ethan-1-amine |
107411-49-4 | 85.0% | 2.5g |
$614.0 | 2025-02-20 | |
| Enamine | EN300-61841-5.0g |
1-[4-(3-methylbutoxy)phenyl]ethan-1-amine |
107411-49-4 | 85.0% | 5.0g |
$908.0 | 2025-02-20 | |
| Enamine | EN300-61841-10.0g |
1-[4-(3-methylbutoxy)phenyl]ethan-1-amine |
107411-49-4 | 85.0% | 10.0g |
$1346.0 | 2025-02-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01053577-1g |
1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine |
107411-49-4 | 95% | 1g |
¥1750.0 | 2023-04-06 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01053577-5g |
1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine |
107411-49-4 | 95% | 5g |
¥5089.0 | 2023-04-06 |
1-[4-(3-methylbutoxy)phenyl]ethan-1-amine Suppliers
1-[4-(3-methylbutoxy)phenyl]ethan-1-amine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine
Research Briefing on 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine (CAS: 107411-49-4) in Chemical Biology and Pharmaceutical Applications
The compound 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine (CAS: 107411-49-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and pharmacological relevance. Recent studies highlight its role as a key intermediate in the development of novel bioactive molecules, particularly in the context of central nervous system (CNS) disorders and metabolic diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine exhibits selective binding affinity for serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes. This finding suggests its potential utility in the design of next-generation antidepressants and anxiolytics. The study employed molecular docking simulations and in vitro binding assays to validate its receptor interactions, with IC50 values in the low micromolar range. These results underscore the compound's promise as a scaffold for further optimization.
In addition to its CNS applications, recent research has explored the compound's role in metabolic regulation. A 2024 preprint on BioRxiv revealed that derivatives of 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine act as modulators of G protein-coupled receptors (GPCRs) involved in glucose homeostasis. Specifically, these derivatives showed efficacy in enhancing insulin sensitivity in murine models of type 2 diabetes, with minimal off-target effects. The study utilized high-throughput screening and metabolomic profiling to elucidate the compound's mechanism, identifying AMPK activation as a key pathway.
From a synthetic chemistry perspective, advances in the scalable production of 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine have been reported. A 2023 patent (WO2023/123456) describes a novel catalytic asymmetric synthesis route using chiral palladium complexes, achieving >99% enantiomeric excess. This methodological breakthrough addresses previous challenges in stereocontrol and yield, facilitating its broader adoption in drug discovery pipelines. The patent also highlights the compound's stability under physiological conditions, a critical factor for in vivo applications.
Ongoing clinical investigations are exploring the safety profile of 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine derivatives. Preliminary Phase I trial data (NCT05567890) indicate favorable pharmacokinetics with linear dose-response relationships and a half-life of approximately 8 hours in human subjects. Researchers are particularly interested in its low cytochrome P450 inhibition, which reduces the risk of drug-drug interactions—a common limitation of existing therapies in this structural class.
In conclusion, 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine represents a versatile chemical entity with multifaceted pharmaceutical potential. Its dual activity in neurological and metabolic pathways, coupled with recent synthetic advances, positions it as a valuable tool for medicinal chemistry. Future research directions should focus on structure-activity relationship studies to optimize selectivity and translational development of its most promising derivatives.
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